2-Phenoxy-3-(trifluoromethyl)quinoxaline

ADME Prediction Lipophilicity Lead Optimization

2-Phenoxy-3-(trifluoromethyl)quinoxaline (CAS 338773-58-3) is a disubstituted quinoxaline heterocycle bearing a phenoxy group at position 2 and a trifluoromethyl group at position 3 on the quinoxaline core. With a molecular formula of C₁₅H₉F₃N₂O and a molecular weight of 290.24 g·mol⁻¹, the compound possesses zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 35 Ų, and a computed LogP (XLogP3-AA) of 4.0.

Molecular Formula C15H9F3N2O
Molecular Weight 290.245
CAS No. 338773-58-3
Cat. No. B2744537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-3-(trifluoromethyl)quinoxaline
CAS338773-58-3
Molecular FormulaC15H9F3N2O
Molecular Weight290.245
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C15H9F3N2O/c16-15(17,18)13-14(21-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)19-13/h1-9H
InChIKeyQTOFGGYJTGYPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-3-(trifluoromethyl)quinoxaline (CAS 338773-58-3): Physicochemical Identity and Procurement Baseline


2-Phenoxy-3-(trifluoromethyl)quinoxaline (CAS 338773-58-3) is a disubstituted quinoxaline heterocycle bearing a phenoxy group at position 2 and a trifluoromethyl group at position 3 on the quinoxaline core [1]. With a molecular formula of C₁₅H₉F₃N₂O and a molecular weight of 290.24 g·mol⁻¹, the compound possesses zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 35 Ų, and a computed LogP (XLogP3-AA) of 4.0 . The presence of the electron-withdrawing -CF₃ substituent, combined with the lipophilic phenoxy ether, distinguishes it from mono-substituted quinoxaline analogs and establishes a distinct physicochemical signature relevant to membrane permeability, metabolic stability, and synthetic derivatization potential .

Why Generic Quinoxaline Substitution Is Not Advisable for 2-Phenoxy-3-(trifluoromethyl)quinoxaline Procurement


The co-occurrence of a 2-phenoxy ether and a 3-trifluoromethyl group on the quinoxaline scaffold creates a substitution pattern that is structurally distinct from the more common 2-phenyl-3-trifluoromethyl, 2-phenoxy (non-fluorinated), or regioisomeric 2-(trifluoromethylphenoxy)quinoxaline analogs . Published structure-activity relationship (SAR) studies on quinoxaline derivatives demonstrate that the position of the trifluoromethyl substituent critically influences both electron affinity (and thus bioreductive activation potential) and target engagement [1], while independent work shows that replacing a 2-phenoxy group with benzylamino or thiophenyl moieties produces order-of-magnitude shifts in antitumor potency across the NCI-60 cell panel [2]. Consequently, generic quinoxaline sourcing without precise positional control of both the 2-phenoxy and 3-CF₃ substituents cannot guarantee the same physicochemical, reactivity, or biological profile.

Quantitative Differentiation Evidence for 2-Phenoxy-3-(trifluoromethyl)quinoxaline Against Closest Analogs


Lipophilicity Differential: XLogP3-AA 4.0 vs. 2-Phenoxyquinoxaline (2.82) and 2-Phenyl-3-(trifluoromethyl)quinoxaline

The target compound's computed XLogP3-AA of 4.0 places it in an optimal lipophilicity window for blood-brain barrier penetration and intracellular target access, while remaining below the threshold (LogP >5) associated with promiscuous aggregation and rapid metabolic clearance [1]. In contrast, 2-phenoxyquinoxaline (CAS 52598-53-5), lacking the -CF₃ group, has a predicted LogP of approximately 2.82 (ChemSpider ACD/LogP), a difference of +1.18 log units . The regioisomeric compound 2-[3-(trifluoromethyl)phenoxy]quinoxaline (CAS 338394-55-1, same molecular formula) positions the -CF₃ on the phenoxy ring rather than the quinoxaline core, altering the electronic distribution and hydrogen-bond acceptor topology despite having identical molecular weight and formula . This positional isomerism is expected to produce different target-binding geometries, though no direct comparative binding data are available in the open literature.

ADME Prediction Lipophilicity Lead Optimization

Hydrogen-Bond Acceptor Capacity: 6 Acceptors Facilitate Target Engagement vs. 3 Acceptors in 2-Phenoxyquinoxaline

The target compound presents six hydrogen-bond acceptor (HBA) sites (three fluorine atoms of -CF₃, two quinoxaline ring nitrogens, and one phenoxy ether oxygen), compared to only three HBA sites in 2-phenoxyquinoxaline (CAS 52598-53-5) [1]. The -CF₃ fluorine atoms, though weak HBAs individually, collectively enhance the compound's capacity for multipolar interactions with protein binding pockets, a feature that has been correlated with improved kinase and receptor target engagement in fluorinated quinoxaline series [2]. Both compounds share zero hydrogen-bond donors, making HBA count the primary differentiator for hydrogen-bond-directed molecular recognition. No experimental binding data comparing the two compounds directly are publicly available; this differential is physicochemical in nature.

Molecular Recognition Target Engagement Medicinal Chemistry

Vendor Purity Specification and Storage Stability: 95% Minimum Purity with Defined Long-Term Storage Protocol

AKSci supplies 2-Phenoxy-3-(trifluoromethyl)quinoxaline (Cat. 8182CE) with a minimum purity specification of 95% and a defined long-term storage condition of 'cool, dry place,' supported by batch-level quality assurance documentation including SDS and Certificate of Analysis upon request . In comparison, other suppliers (e.g., Leyan, product 2164480) offer the compound at 90% purity , representing a 5-percentage-point purity deficit that may introduce confounding impurities in dose-response or enzymatic assays. For procurement decisions where assay reproducibility depends on defined chemical integrity, the 95% purity threshold with QA documentation provides a verifiable specification advantage.

Quality Control Procurement Specification Reproducibility

Antiplasmodial Activity Context: Structural Cognate 2-Phenoxy-3-trichloromethylquinoxaline Demonstrates PfK1 EC₅₀ = 0.2 µM with SI = 160

While no peer-reviewed antiplasmodial data exist for 2-Phenoxy-3-(trifluoromethyl)quinoxaline itself, the structurally cognate 2-phenoxy-3-trichloromethylquinoxaline series has been systematically characterized against Plasmodium falciparum [1]. The lead compound 3i (nitro-containing derivative) displayed a PfK1 EC₅₀ of 0.2 µM with a HepG2 CC₅₀ of 32 µM, yielding a selectivity index of 160, and was confirmed non-genotoxic in both the Ames test and in vitro comet assay [1]. Critically, the SAR study demonstrated that replacement of the 2-CCl₃ group led to activity cliffs, confirming the essential role of the 2-trihalomethyl substituent [1]. The -CF₃ analog (target compound) offers a distinct advantage over the -CCl₃ series: lower molecular weight (290.24 vs. higher for CCl₃), potentially superior metabolic stability due to C-F bond strength relative to C-Cl bonds, and avoidance of the toxicological liabilities sometimes associated with trichloromethyl groups. However, these advantages remain inferential pending direct comparative testing.

Antimalarial Apicoplast Targeting Drug Discovery

Bioreductive Activation Potential: 3-CF₃ Quinoxaline Di-N-Oxides Exhibit Enhanced Radical Chain Reactions vs. 3-CH₃ and 3-Phenyl Analogs

Anderson et al. (2016) systematically compared the radical chemistry of 3-trifluoromethyl, 3-phenyl, and 3-methyl substituted quinoxaline di-N-oxide (QDO) compounds [1]. The 3-trifluoromethyl analogues exhibited long chain reactions upon one-electron reduction, consistent with the release of hydroxyl radicals (HO•) as identified by EPR spin trapping [1]. In contrast, the 3-methyl and 3-phenyl series showed attenuated radical propagation [1]. Although the target compound (2-phenoxy-3-(trifluoromethyl)quinoxaline) is not an N-oxide, the underlying SAR principle — that a 3-CF₃ substituent on the quinoxaline core markedly enhances electron affinity and bioreductive radical generation capacity — is translatable. The presence of the 2-phenoxy group provides an additional synthetic handle for N-oxidation should bioreductive prodrug development be desired, a feature absent in simpler 3-trifluoromethylquinoxaline analogs lacking the 2-phenoxy moiety.

Bioreductive Prodrugs Hypoxia-Selective Cytotoxicity Radical Chemistry

Recommended Research and Procurement Application Scenarios for 2-Phenoxy-3-(trifluoromethyl)quinoxaline


Antimalarial Lead Optimization: Apicoplast-Targeted Scaffold with Synthetic Tractability

Based on the validated antiplasmodial activity of the 2-phenoxy-3-trichloromethylquinoxaline cognate series (PfK1 EC₅₀ = 0.2 µM, SI = 160) [1], 2-Phenoxy-3-(trifluoromethyl)quinoxaline is the appropriate next-generation scaffold for apicoplast-targeted antimalarial development. The replacement of -CCl₃ with -CF₃ is expected to improve metabolic stability while retaining the essential 2-trihalomethyl pharmacophore identified by SAR activity cliffs. Researchers should prioritize procurement of the 95% purity grade (AKSci Cat. 8182CE) to minimize confounding impurities in dose-response assays.

Bioreductive Prodrug Development: 3-CF₃ Quinoxaline as a Precursor for Hypoxia-Selective N-Oxide Cytotoxins

The established relationship between 3-CF₃ substitution and enhanced bioreductive radical generation in quinoxaline di-N-oxides [2] supports the use of this compound as a synthetic precursor for novel hypoxia-selective cytotoxins. The 2-phenoxy group provides a modular derivatization site, and the 3-CF₃ ensures the electron affinity required for enzymatic one-electron reduction. The computed LogP of 4.0 is within the acceptable range for cellular penetration without excessive albumin binding, making it suitable for in vitro hypoxia models.

Kinase Inhibitor Fragment-Based Drug Discovery: Fluorinated Quinoxaline Scaffold with Multipolar Binding Capacity

The six H-bond acceptor sites and the electron-withdrawing -CF₃ substituent position this compound as a fragment-like scaffold for ATP-competitive kinase inhibitor design [3]. The absence of H-bond donors (donor count = 0) and the moderate TPSA (35 Ų) are consistent with Type I kinase inhibitor pharmacophore requirements. Procuring the regioisomerically pure 2-phenoxy-3-CF₃ form (rather than the 2-(3-CF₃-phenoxy) isomer, CAS 338394-55-1) is critical because the position of the -CF₃ group relative to the hinge-binding quinoxaline nitrogens determines kinase selectivity.

Medicinal Chemistry SAR Expansion: Direct Comparator for 2-Phenoxyquinoxaline Series

The stark physicochemical contrast with 2-phenoxyquinoxaline (ΔLogP ≈ +1.2 to +3.3 units; 2× HBA capacity) makes this compound an essential comparator for any SAR campaign exploring the impact of 3-position fluorination on quinoxaline bioactivity. Procurement of both compounds from suppliers with documented purity specifications (≥95%) ensures that observed biological differences are attributable to the -CF₃ substituent rather than purity artifacts.

Quote Request

Request a Quote for 2-Phenoxy-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.